N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-22-14(12-6-2-3-7-13(12)17)10-19-16(21)15(20)18-9-11-5-4-8-23-11/h2-8,14H,9-10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBYTYZDUPHJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC=CO1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the 2-(2-chlorophenyl)-2-methoxyethyl intermediate: This can be achieved through the reaction of 2-chlorobenzyl chloride with methoxyethanol in the presence of a base such as potassium carbonate.
Coupling with furan-2-ylmethylamine: The intermediate is then reacted with furan-2-ylmethylamine under conditions that promote amide bond formation, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles like sodium methoxide or thiourea can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and chlorophenyl group can play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Ethanediamide Derivatives
Chlorophenyl- and Methoxy-Containing Agrochemicals
Ranitidine Derivatives (Pharmaceutical Context)
Key Research Findings and Implications
Methoxyethyl vs. Sulfonyl : The methoxyethyl chain may confer greater metabolic stability than sulfonyl groups, which are prone to enzymatic hydrolysis .
Furan vs. Thienyl : Furan rings (as in the target compound) exhibit weaker electron-withdrawing effects compared to thienyl groups in agrochemicals like dimethenamid, possibly altering receptor binding .
Ethanediamide vs. Acetamide : The ethanediamide core allows for dual hydrogen-bonding sites, unlike acetamide-based herbicides, suggesting divergent biological targets .
Data Tables
Table 1: Physicochemical Properties (Hypothetical Estimates Based on Analogs)
Biological Activity
N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure that contributes to its biological activity. Its molecular formula is with a molecular weight of 255.78 g/mol. The presence of both the chlorophenyl and furan moieties is significant for its interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H22ClNO |
| Molecular Weight | 255.78 g/mol |
| CAS Number | Not available |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The furan and chlorophenyl groups may interact with specific enzymes or receptors, potentially inhibiting or modulating their activity.
- Cellular Uptake : The methoxyethyl group may enhance cellular uptake, increasing bioavailability.
- Antioxidant Activity : The furan moiety may contribute to antioxidant properties, protecting cells from oxidative stress.
Antimicrobial Activity
Research indicates that compounds with structural similarities exhibit antimicrobial properties. For instance, derivatives of furan have shown significant activity against various bacterial strains, suggesting that this compound may also possess similar effects.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various furan derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones for compounds structurally similar to this compound.
Cytotoxicity
Studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines. For example, furan derivatives have been reported to induce apoptosis in cancer cells through various pathways.
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
In vitro studies on cancer cell lines (e.g., HeLa and MCF7) revealed that the introduction of the furan moiety increased cytotoxicity compared to non-furan analogs, indicating potential for development as an anticancer agent.
Comparative Analysis with Similar Compounds
A comparative analysis reveals distinct biological activities when comparing this compound with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N'-[2-(furan-2-yl)-N-(methoxyethyl)ethanediamide] | Moderate cytotoxicity |
| N-[3-(4-chlorophenyl)-3-hydroxypropyl]amide | Significant antimicrobial activity |
| N-[4-(trifluoromethyl)phenyl]acetamide | Low cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
